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Compound of Interest

Compound Name: 2-Ethyl-1,3-dioxolane

Cat. No.: B3050401

Introduction

2-Ethyl-1,3-dioxolane is a heterocyclic organic compound belonging to the acetal functional
group. It serves as a valuable building block in organic synthesis and finds applications as a
fragrance component and a solvent. A thorough understanding of its spectroscopic
characteristics is paramount for its identification, characterization, and quality control in
research and industrial settings. This technical guide provides a comprehensive overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Ethyl-1,3-dioxolane, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Ethyl-1,3-dioxolane.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
~4.85 Triplet 1H ~5.0 H-2 (methine)
H-4, H-5
~3.95 - 3.80 Multiplet 4H - ) )
(dioxolane ring)
. -CHa- (ethyl
~1.65 Quintet 2H ~7.5
group)
) -CHs (ethyl
~0.90 Triplet 3H ~7.5
group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical

shifts are referenced to TMS (0 ppm).

« 13

Chemical Shift (d) ppm

Assignment

~110.0 C-2 (acetal carbon)
~65.0 C-4, C-5 (dioxolane ring)
~25.0 -CH:- (ethyl group)

~8.0 -CHs (ethyl group)

Note: Predicted data is presented as experimental data is not publicly available. Chemical

shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

2970 - 2880 Strong C-H stretch (alkane)
1150 - 1050 Strong C-0 stretch (acetal)
1460 Medium C-H bend (CH2)
1380 Medium C-H bend (CHs)

Table 4: Mass Spectrometry Data

mlz Relative Intensity (%) Proposed Fragment
102 Low [M]* (Molecular lon)
73 High [M - C2Hs]*

45 Medium [C2Hs0]*

29 Medium [C2Hs]+

28 High [C2Ha]*

Note: The relative intensities are qualitative and based on typical fragmentation patterns. The

most abundant peaks reported in public databases are m/z 73, 45, and 28/29.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-Ethyl-1,3-

dioxolane.

Methodology:

o Sample Preparation: A solution of 2-Ethyl-1,3-dioxolane (approximately 10-20 mg for *H
NMR and 50-100 mg for 13C NMR) is prepared in a deuterated solvent (e.g., 0.6 mL of
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CDCls). A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (O ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
equivalent) is used.

'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.

o Standard acquisition parameters are set, including a 30° pulse width, a relaxation delay of
1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-
noise ratio.

o The spectrum is acquired over a spectral width of approximately 0-10 ppm.
13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance
sensitivity.

o Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

o The spectrum is acquired over a spectral width of approximately 0-120 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).
The chemical shifts are referenced to the TMS signal.
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Figure 1: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Ethyl-1,3-dioxolane by measuring the
absorption of infrared radiation.

Methodology:

o Sample Preparation: As 2-Ethyl-1,3-dioxolane is a liquid, a thin film is prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two or equivalent) is used.

o Data Acquisition:
o A background spectrum of the clean salt plates is recorded.
o The sample is placed in the spectrometer's sample holder.

o The IR spectrum is recorded, typically in the range of 4000-400 cm~1, by co-adding
multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The characteristic absorption bands
are identified and assigned to specific functional groups.

Data Acquisition

Sample Preparation Scan Sample Data Processing

-

Prepare Thin Film on Salt Plate | FT-IR Spectrometer \—’_t Ratio Sample to Background #| Final IR Spectrum

Record Background

Click to download full resolution via product page

Figure 2: IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Ethyl-1,3-
dioxolane.

Methodology:

o Sample Introduction: A dilute solution of 2-Ethyl-1,3-dioxolane in a volatile solvent (e.qg.,
methanol or dichloromethane) is introduced into the mass spectrometer, typically via a Gas
Chromatography (GC) system for separation and purification.

e Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
(El) source is used (e.g., Agilent GC-MS system).

e GC Separation:
o A suitable capillary column (e.g., HP-5ms) is used.

o The oven temperature is programmed to ensure good separation of the analyte from any
impurities. A typical program might start at 50°C and ramp up to 250°C.
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o Helium is used as the carrier gas.

e Mass Spectrometry Analysis:

o The separated compound eluting from the GC column enters the EI source.

o

The molecules are ionized by a high-energy electron beam (typically 70 eV).

[¢]

The resulting molecular ion and fragment ions are accelerated into a mass analyzer (e.g.,
a quadrupole).

[¢]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

[e]

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose
structures for the major fragment ions.

Loss of C2Hs radical [M - C2Hs]*
(m/z 73)
2-Ethyl-1,3-dioxolane Ionization (EI) > [M]+ W [C2Hs0]*
(M, m/z 102) (m/z 102) - (m/z 45)
Fragmentation > [C2Hs]*
(m/z 29)

Click to download full resolution via product page

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for
the identification and characterization of 2-Ethyl-1,3-dioxolane. The combination of NMR, IR,
and MS techniques allows for an unambiguous confirmation of its molecular structure. These
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methodologies are fundamental for quality assurance in chemical synthesis and for the
analysis of this compound in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Ethyl-1,3-dioxolane | C5H1002 | CID 17381 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1,3-dioxolane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050401#spectroscopic-data-nmr-ir-ms-of-2-ethyl-1-
3-dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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